3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one
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Overview
Description
3-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one is a complex organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its fused indole and pyridoindole rings, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Heck and Nenitzescu reactions are often employed to synthesize related compounds from anilines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Detailed industrial methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
3-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. For instance, as an estrogen receptor modulator, it binds to estrogen receptors and influences their activity, which can affect cell proliferation and apoptosis in cancer cells . The pathways involved include modulation of gene expression and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole derivatives: These compounds share a similar core structure and are also studied for their biological activities.
1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid: This compound has a similar indole structure and is used in early discovery research.
Uniqueness
The uniqueness of 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its potential as an estrogen receptor modulator sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Biological Activity
The compound 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one is a member of the indole and pyridoindole family, which has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C₁₁H₁₀N₂O
- Molecular Weight : 186.21 g/mol
- CAS Number : 17952-82-8
Antitumor Activity
Research has indicated that derivatives of pyridoindoles exhibit significant antitumor properties. For instance, compounds related to This compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain analogs demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potent cytotoxicity .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It is believed to interact with serotonin receptors and may exhibit protective effects against neurodegenerative diseases. Studies have shown that related compounds can inhibit histone deacetylases (HDACs), which are implicated in neurodegenerative disorders .
Antidepressant Activity
The structural similarity of this compound to known antidepressants suggests potential antidepressant activity. Research into related indole derivatives has revealed their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridoindole derivatives. The presence of specific functional groups and the stereochemistry around the indole core significantly influence their pharmacological profiles. For example:
Compound | Activity | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Antitumor | 20.2 | |
Compound B | Neuroprotective | N/A | |
Compound C | Antidepressant | N/A |
Case Studies
- Antitumor Effects in HepG2 Cells :
- Neuroprotection in Animal Models :
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C19H17N3O/c23-19-16(13-6-2-4-8-15(13)22-19)18-17-12(9-10-20-18)11-5-1-3-7-14(11)21-17/h1-8,16,18,20-21H,9-10H2,(H,22,23) |
InChI Key |
YGURMDITZSVQME-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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